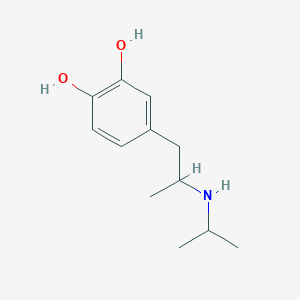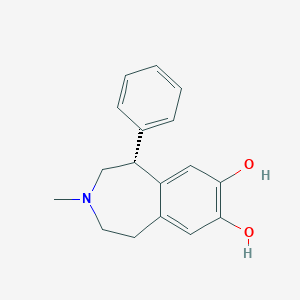
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol, also known as (-)-stepholidine, is a natural alkaloid that is found in the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal plant. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (-)-stepholidine is not yet fully understood. However, it has been suggested that the compound may act as a dopamine receptor agonist, which could explain its potential therapeutic effects on Parkinson's disease and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
(-)-Stepholidine has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, (-)-stepholidine has been found to have anti-tumor effects and may be able to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (-)-stepholidine is its potential therapeutic applications. However, there are also limitations to its use in lab experiments. For example, the compound is difficult to synthesize and extract, which can make it challenging to work with in a laboratory setting.
Direcciones Futuras
There are numerous future directions for research on (-)-stepholidine. One potential area of study is its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of (-)-stepholidine in clinical settings.
Métodos De Síntesis
The synthesis of (-)-stepholidine can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods involves the use of palladium-catalyzed cyclization of N-allyl-3,4-dihydroxyphenylalanine (DOPA) derivatives.
Aplicaciones Científicas De Investigación
(-)-Stepholidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have also shown that (-)-stepholidine may have potential as a treatment for Parkinson's disease and other neurological disorders.
Propiedades
Número CAS |
118546-21-7 |
|---|---|
Nombre del producto |
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C17H19NO2/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12/h2-6,9-10,15,19-20H,7-8,11H2,1H3/t15-/m1/s1 |
Clave InChI |
LIHCKGZEDBNUJG-OAHLLOKOSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



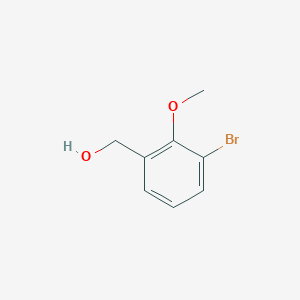
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
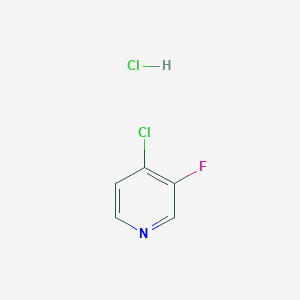
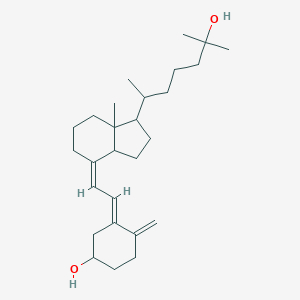
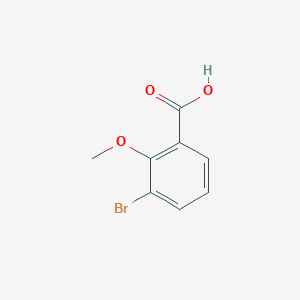
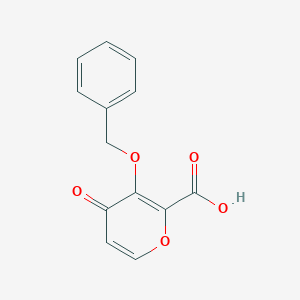
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
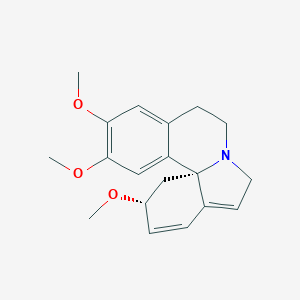
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)



